2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate
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Overview
Description
2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the ester group: The carboxylate ester can be introduced via esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: Some pyrazole derivatives are known to inhibit enzymes, making them potential drug candidates.
Antimicrobial Activity: These compounds can exhibit antibacterial and antifungal properties.
Medicine
Anti-inflammatory: Pyrazole derivatives are studied for their anti-inflammatory effects.
Anticancer: Some compounds in this class have shown potential in cancer treatment.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Pharmaceuticals: As intermediates in the synthesis of various drugs.
Mechanism of Action
The mechanism of action for 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites, altering the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
4-Aminoantipyrine: Used in biochemical assays and as an analgesic.
Pyrazole-4-carboxylic acid: Studied for its potential in various chemical reactions.
Uniqueness
2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methoxy and phenyl groups, along with the dimethylphenylamino moiety, may confer distinct properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[2-(3,4-dimethylanilino)-2-oxoethyl] 4-methoxy-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O4/c1-14-9-10-16(11-15(14)2)22-19(25)13-28-21(26)20-18(27-3)12-24(23-20)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,22,25) |
InChI Key |
OUKNCNCAERSMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=NN(C=C2OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
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